molecular formula C12H20Cl2N2 B14046061 (S)-1-Benzyl-2-methylpiperazine 2hcl

(S)-1-Benzyl-2-methylpiperazine 2hcl

Cat. No.: B14046061
M. Wt: 263.20 g/mol
InChI Key: YGGVZQSDYSYONB-IDMXKUIJSA-N
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Description

(S)-1-Benzyl-2-methylpiperazine 2hcl is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group attached to the carbon atom in the piperazine ring. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-2-methylpiperazine 2hcl typically involves the reaction of benzyl chloride with 2-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-2-methylpiperazine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of (S)-1-Benzyl-2-methylpiperazine.

    Reduction: Amines derived from (S)-1-Benzyl-2-methylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-Benzyl-2-methylpiperazine 2hcl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-2-methylpiperazine 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Lacks the methyl group on the piperazine ring.

    2-Methylpiperazine: Lacks the benzyl group on the nitrogen atom.

    N-Benzylpiperidine: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

(S)-1-Benzyl-2-methylpiperazine 2hcl is unique due to the presence of both the benzyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.20 g/mol

IUPAC Name

(2S)-1-benzyl-2-methylpiperazine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10H2,1H3;2*1H/t11-;;/m0../s1

InChI Key

YGGVZQSDYSYONB-IDMXKUIJSA-N

Isomeric SMILES

C[C@H]1CNCCN1CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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